N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
Description
N-[2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-fluorophenyl group at the 2-position and an ethanesulfonamide moiety linked via an ethyl chain at the 4-position. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions. The ethanesulfonamide group contributes to solubility and may modulate pharmacokinetic properties.
Structurally analogous compounds, such as those reported in , highlight the importance of substituent variation in sulfonamide derivatives. For example, N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide (Mol. Weight: 390.5 g/mol) shares the thiazole-ethyl-sulfonamide backbone but incorporates a dimethylbenzene ring instead of ethanesulfonamide, demonstrating how aromatic substitutions influence molecular properties .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-7-6-12-9-19-13(16-12)10-4-3-5-11(14)8-10/h3-5,8-9,15H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFQIXRBKXIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide typically involves the reaction of 3-fluorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with 2-bromoethyl ethanesulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the thiazole ring contributes to its overall stability and reactivity. The ethanesulfonamide moiety may play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Thiazole Derivatives
The target compound belongs to a broader class of sulfonamide-containing thiazoles, which are explored for diverse biological activities. Key structural analogues include:
Key Observations:
- Substituent Impact: The target compound’s ethanesulfonamide group (Mol.
- Synthetic Flexibility: The chloromethyl-thiazole derivative () illustrates the use of reactive groups (e.g., chloromethyl) for further functionalization, a strategy applicable to the target compound’s ethyl chain .
Triazole vs. Thiazole Sulfonamides
Triazole-based sulfonamides () differ in their heterocyclic core but share sulfonyl pharmacophores. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporates a triazole ring with difluorophenyl and sulfonylphenyl groups. Compared to thiazoles, triazoles exhibit enhanced metabolic stability but may exhibit different binding modes due to altered hydrogen-bonding capacity .
Docking and Computational Studies
For instance, modifications such as fluorine substitution (3-fluorophenyl) could enhance hydrophobic interactions in protein pockets, as seen in analogous kinase inhibitors .
Research Findings and Implications
- Substituent Optimization: Methyl or halogen substitutions on the sulfonamide aromatic ring (e.g., 2,4-dimethyl vs. 2,4,6-trimethyl in ) significantly alter solubility and target engagement, guiding SAR studies for the target compound .
- Therapeutic Potential: The RAβ3 agonist activity of MBG () suggests that thiazole-sulfonamide hybrids could be explored for cardiovascular or metabolic disorders .
Biological Activity
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 303.32 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing thiazole moieties often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The thiazole ring can interact with various biological targets, including enzymes and receptors involved in disease pathways.
Inhibition Studies
- Antimicrobial Activity :
- A study demonstrated that thiazole derivatives exhibit potent antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Potential :
- Thiazole compounds have shown promise in cancer research, particularly in inhibiting tumor growth through apoptosis induction in cancer cells. The compound's ability to interfere with cell cycle progression has been highlighted in several studies.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. This compound was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated an IC50 value of for MCF-7 cells, suggesting significant anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| HCT116 | 8 | Cell cycle arrest at G2/M phase |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a rat model of arthritis. Administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Target Enzymes : Inhibits key enzymes involved in inflammation and cancer progression.
- Selectivity : Exhibits selective toxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
